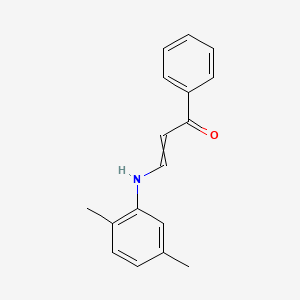
cIAP1 Ligand-Linker Conjugates 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cIAP1 Ligand-Linker Conjugates 9 is a compound that incorporates a ligand for the E3 ubiquitin ligase, specifically targeting the cellular inhibitor of apoptosis protein 1 (cIAP1), and a PROTAC linker. This compound is used in the design of proteolysis-targeting chimeras (PROTACs), which are molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system.
Preparation Methods
The synthesis of cIAP1 Ligand-Linker Conjugates 9 involves the incorporation of a cIAP ligand and a PROTAC linker. The synthetic route typically includes the following steps:
Formation of the cIAP ligand: This involves the synthesis of a ligand that specifically binds to the cIAP1 protein.
Attachment of the linker: The linker is attached to the cIAP ligand through a series of chemical reactions, which may include amide bond formation, esterification, or other coupling reactions
the synthesis generally follows standard organic chemistry techniques and may involve the use of automated synthesizers for large-scale production.
Chemical Reactions Analysis
cIAP1 Ligand-Linker Conjugates 9 undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Amide bond formation: This reaction is commonly used to attach the linker to the cIAP ligand.
Esterification: This reaction may be used to modify the linker or the ligand
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as amines or alcohols.
Coupling agents: Such as carbodiimides (e.g., EDC, DCC) for amide bond formation.
Solvents: Such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol
The major products formed from these reactions are the desired this compound, along with any by-products from the coupling reactions.
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 9 has several scientific research applications, including:
Chemistry: Used in the design and synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: Employed in cellular studies to investigate the role of cIAP1 in various biological processes, such as apoptosis and cell signaling.
Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, particularly in cancer research.
Industry: Utilized in the development of novel drug candidates and therapeutic strategies .
Mechanism of Action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 9 involves the recruitment of the E3 ubiquitin ligase cIAP1 to a target protein. The compound forms a ternary complex with the target protein and cIAP1, leading to the ubiquitination of the target protein. This ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the reduction of the target protein levels in the cell .
Comparison with Similar Compounds
cIAP1 Ligand-Linker Conjugates 9 is unique in its ability to specifically target cIAP1 for protein degradation. Similar compounds include:
E3 ligase Ligand-Linker Conjugates 45: Another compound that targets E3 ubiquitin ligases for protein degradation.
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers): These compounds also utilize IAP ligands for targeted protein degradation
Compared to these similar compounds, this compound offers specificity for cIAP1, making it a valuable tool for studying the role of this protein in various biological processes and for developing targeted therapies .
Properties
Molecular Formula |
C37H48N4O7 |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m0/s1 |
InChI Key |
IMJARMFRGASVMW-LBFZIJHGSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


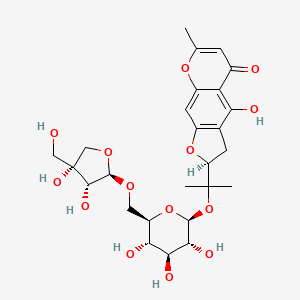
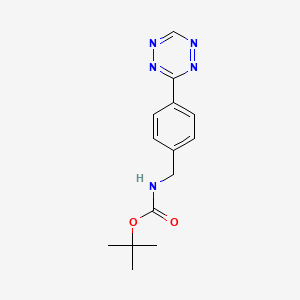
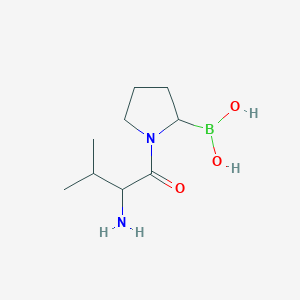
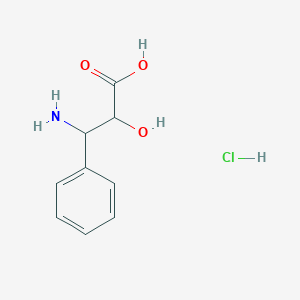



![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
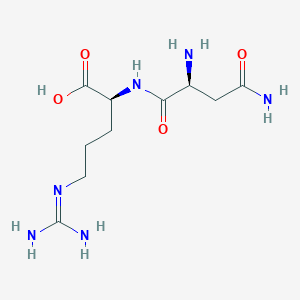
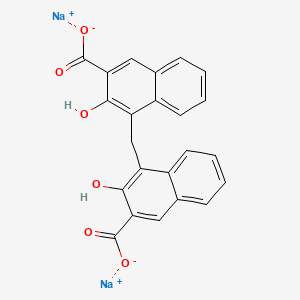
![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)
![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)
